molecular formula C13H15NO2S B2845460 N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide CAS No. 2034403-17-1

N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide

Cat. No.: B2845460
CAS No.: 2034403-17-1
M. Wt: 249.33
InChI Key: DBOGTBDZRIKDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(Thiophen-2-yl)furan-2-yl)methyl)isobutyramide is a chemical compound for research and development applications. Compounds featuring a bithiophene-furan core, similar to this one, are of significant interest in medicinal and agrochemical research due to the known biological activity of these heterocycles. The thiophene moiety is a common structural feature in many commercial fungicides and has more recently been explored for its potential in anticancer agent development, particularly in compounds that target specific receptors . Similarly, the isobutyramide functional group can contribute to the molecule's physicochemical properties and bioavailability. Researchers are investigating these types of hybrid structures for creating new active molecules. The specific properties and applications of this compound should be determined through further experimental study. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-9(2)13(15)14-8-10-5-6-11(16-10)12-4-3-7-17-12/h3-7,9H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOGTBDZRIKDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide typically involves the formation of the thiophene and furan rings followed by their coupling. One common method includes the Paal-Knorr synthesis for the furan ring and the Gewald reaction for the thiophene ring . The final coupling step often involves the use of a base such as potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues from Antifungal Research (1,3,4-Oxadiazoles)

Compound : LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Core Structure : 1,3,4-Oxadiazole linked to a furan ring.
  • Functional Groups : Sulfamoyl (-SO₂N) and benzamide (-CONH).
  • Key Differences :
    • LMM11 incorporates a 1,3,4-oxadiazole ring instead of a fused furan-thiophene system.
    • The sulfamoyl and cyclohexyl-ethyl substituents contrast with the isobutyramide group in the target compound.
  • Biological Activity : LMM11 exhibits antifungal activity against Candida albicans via thioredoxin reductase inhibition .

Ranitidine-Related Derivatives (Gastrointestinal Agents)

Compound: Ranitidine Related Compound B (N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine)

  • Core Structure: Furan with dimethylamino and thioethyl substituents.
  • Functional Groups : Nitroethenediamine and multiple thioether (-S-) linkages.
  • Key Differences :
    • Lacks the thiophene moiety and isobutyramide group.
    • Features nitro and amine groups for H₂ receptor antagonism (ranitidine’s therapeutic role).
  • Biological Activity : Ranitidine derivatives target histamine H₂ receptors for ulcer treatment .

Structural and Functional Comparison Table

Compound Name Core Structure Functional Groups/Substituents Potential Applications
N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide Furan-Thiophene Isobutyramide (-NHCOC(CH₃)₂) Enzyme inhibition (inferred)
LMM11 1,3,4-Oxadiazole-Furan Sulfamoyl (-SO₂N), benzamide (-CONH) Antifungal (C. albicans)
Ranitidine Related Compound B Furan Nitroethenediamine, thioether (-S-) H₂ antagonist (related)

Key Research Findings and Inferences

  • Structural Activity Relationships :
    • Heterocyclic cores (furan, thiophene, oxadiazole) enhance binding to biological targets via π-π stacking or hydrogen bonding .
    • Polar groups (e.g., sulfamoyl in LMM11, nitro in ranitidine derivatives) influence solubility and target specificity.
  • Pharmacological Potential: The isobutyramide group in the target compound may mimic amide-based inhibitors (e.g., LMM11’s benzamide), suggesting possible enzyme inhibition . Thiophene incorporation could improve metabolic stability compared to furan-only analogues.

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide is a compound characterized by its unique structure, which includes both thiophene and furan rings. This structural feature is significant as it contributes to the compound's potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

N 5 thiophen 2 yl furan 2 yl methyl isobutyramide\text{N 5 thiophen 2 yl furan 2 yl methyl isobutyramide}

This structure enables interactions with various biological targets, influencing its pharmacological effects. The presence of heterocyclic rings is known to enhance the bioactivity of compounds due to their ability to participate in diverse chemical reactions.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed pharmacological effects.

Potential Targets:

  • Enzymes : May inhibit specific enzymes involved in metabolic pathways.
  • Receptors : Could interact with cell surface receptors affecting signal transduction.

Antimicrobial Activity

Research indicates that compounds containing thiophene and furan moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli1550
S. aureus1850
P. aeruginosa1250

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. For example, it has been evaluated for its ability to inhibit cancer cell proliferation in various cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (breast)10
HeLa (cervical)15
A549 (lung)12

The results indicate that this compound has potential as a lead compound for further development in cancer therapy.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in preclinical models. The anti-inflammatory activity was assessed using mouse splenocyte assays, where the compound demonstrated a significant reduction in pro-inflammatory cytokines.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of several thiophene derivatives, including this compound. The findings highlighted its superior activity compared to other derivatives, suggesting its potential utility in treating bacterial infections .

Study on Anticancer Activity

In a recent investigation, the anticancer properties of the compound were assessed using a panel of cancer cell lines. Results indicated that treatment with this compound resulted in significant apoptosis induction in MCF-7 cells, showcasing its potential as an anticancer agent .

Q & A

Basic: What are the critical steps for synthesizing N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide with high purity?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Coupling of thiophene and furan intermediates via nucleophilic substitution or cross-coupling reactions.
  • Amide bond formation between the isobutyramide group and the furan-thiophene backbone using coupling agents like EDCI/HOBt .
  • Reaction optimization : Temperature (typically 60–80°C), solvent choice (e.g., DMF or THF for polar intermediates), and inert atmosphere (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the final product. Monitor reaction progress via TLC (Rf values) .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C-NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), furan (δ 6.2–7.0 ppm), and isobutyramide (δ 1.1–1.3 ppm for CH(CH₃)₂) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (HRMS-ESI) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data?

Answer:

  • Pharmacokinetic Profiling : Assess solubility (logP via shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2/PAMPA) to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in plasma .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to account for protein binding and tissue distribution .

Advanced: What computational strategies predict interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock, Glide) : Model binding to enzymes/receptors (e.g., kinases) using the compound’s 3D structure (PubChem data) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100+ ns to validate docking poses .
  • QSAR Modeling : Corrogate substituent effects (e.g., thiophene vs. furan electronic profiles) with activity data .

Basic: How to optimize reaction conditions for intermediates in the synthesis pathway?

Answer:

  • Solvent Screening : Test polar aprotic (DMF) vs. non-polar (toluene) solvents for solubility and reaction rate .
  • Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann reactions to enhance yields .
  • Temperature Gradients : Perform reactions at 50°C, 70°C, and reflux to identify optimal conditions .

Advanced: What methods determine binding affinity and selectivity for target proteins?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Selectivity Screening : Use kinase/enzyme panels to assess off-target effects .

Basic: How to validate compound purity for biological assays?

Answer:

  • HPLC Analysis : Use C18 columns (MeCN/H₂O gradient) with UV detection (λ = 254 nm); aim for ≥95% purity .
  • Elemental Analysis (CHNS) : Confirm empirical formula within ±0.4% deviation .
  • Melting Point Consistency : Compare observed m.p. with literature values (±2°C) .

Advanced: How to design derivatives with enhanced bioactivity?

Answer:

  • Functional Group Replacement : Substitute thiophene with benzothiophene or isobutyramide with sulfonamide to modulate potency .
  • Bioisosterism : Replace furan with pyrrole or thiazole to improve metabolic stability .
  • Prodrug Strategies : Introduce ester/amide prodrug moieties to enhance solubility .

Basic: What are the best practices for reporting synthetic procedures?

Answer:

  • Detailed Experimental Section : Include molar ratios, solvent volumes, and purification steps .
  • Data Reproducibility : Report yields as averages of ≥3 trials with standard deviations .
  • Spectroscopic Data : Provide full NMR assignments (δ, multiplicity, J-values) and IR/MS spectra .

Advanced: How to address discrepancies in spectroscopic data during characterization?

Answer:

  • Dynamic NMR : Resolve conformational exchange broadening in ¹H-NMR by variable-temperature studies .
  • Isotopic Labeling : Use ¹³C-enriched intermediates to clarify ambiguous carbon signals .
  • X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.